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molecular formula C8H2Cl2N2O2 B8809070 6,7-Dichloroquinoxaline-2,3-dione CAS No. 146847-76-9

6,7-Dichloroquinoxaline-2,3-dione

Cat. No. B8809070
M. Wt: 229.02 g/mol
InChI Key: KPULYMSKFDKVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514680

Procedure details

A suspension of 2.655 g (15.0 mmol) of 4,5-dichlorophenylene-1,2-diamine and 1.986 g (15.75 nmol) oxalic acid dihydrate (Fisher Scientific Co., used as received) in 22.5 mL of 2N aq. HCl was refluxed with stirring at 125° C. (bath temperature) for 2.5 h, (during the first 5 min heating, the suspension almost turned into a solution, then began to form a precipitate). The reaction mixture was allowed to cool to 22° C., and H2O (50 mL) was added. The precipitate was collected on a Hirsh funnel by vacuum filtration, washed with H2O (6×25 mL) and dried at 60° C. under 0.1 mmHg for 12 h affording 3.39 g (98%) of 6,7-dichloroquinoxaline-2,3-dione as a deep pink powder. Mp. >400° C. 1H NMR (DMSO-d6): δ12.016 (s, 2H), 7.234 (s, 2H). This product was used in the next reaction without further purification.
Quantity
2.655 g
Type
reactant
Reaction Step One
Quantity
1.986 g
Type
reactant
Reaction Step One
Name
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[C:5]([Cl:8])[CH:4]=[C:3]([NH2:9])[C:2]=1[NH2:10].O.O.[C:13](O)(=[O:17])[C:14](O)=[O:15].O>Cl>[Cl:7][C:6]1[C:5]([Cl:8])=[CH:4][C:3]2[C:2](=[N:10][C:13](=[O:17])[C:14](=[O:15])[N:9]=2)[CH:1]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.655 g
Type
reactant
Smiles
C1=C(C(=CC(=C1Cl)Cl)N)N
Name
Quantity
1.986 g
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
22.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring at 125° C. (bath temperature) for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
(during the first 5 min heating
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to form a precipitate)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 22° C.
FILTRATION
Type
FILTRATION
Details
The precipitate was collected on a Hirsh funnel by vacuum filtration
WASH
Type
WASH
Details
washed with H2O (6×25 mL)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under 0.1 mmHg for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=CC2=NC(C(N=C2C=C1Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.39 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 9.398236e+07%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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